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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor, is a critical

transcription factor in the differentiation and function of T helper 17 (Th17) cells. These cells are

key players in the inflammatory cascade responsible for numerous autoimmune diseases. By

producing pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), Th17 cells contribute

to the pathology of conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.

Consequently, RORγt has emerged as a promising therapeutic target for the development of

novel immunomodulatory drugs.

Inverse agonists of RORγt are small molecules that bind to the receptor and promote an

inactive conformation, thereby repressing its transcriptional activity. This leads to a reduction in

Th17 cell differentiation and a subsequent decrease in IL-17 production. SR1555
hydrochloride is one such RORγt inverse agonist. This guide provides an objective

comparison of SR1555 hydrochloride with other prominent RORγt inverse agonists,

supported by experimental data to aid researchers in selecting the appropriate tools for their

studies.

Quantitative Comparison of RORγ Inverse Agonists
The following table summarizes the in vitro potency of SR1555 hydrochloride and other well-

characterized RORγ inverse agonists. It is important to note that the data presented is

compiled from various studies, and direct comparison of absolute values should be made with

caution due to potential variations in experimental conditions.
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Compound Target/Assay IC50 / Ki Reference

SR1555 RORγ IC50: 1 µM [1][2]

VTP-43742 RORγt Binding Ki: 3.5 nM [3]

IL-17A Secretion

(mouse splenocytes)
IC50: 57 nM [3]

IL-17A Secretion

(human PBMCs)
IC50: 18 nM [3]

GSK805 RORγ Inhibition
pIC50: 8.4 (IC50: ~4

nM)
[4]

Th17 Cell

Differentiation
pIC50: >8.2 [4]

SR2211 RORγ Binding Ki: 105 nM [5][6]

RORγ Transcriptional

Activity
IC50: ~320 nM [5][6]

TAK-828F RORγt Binding IC50: 1.9 nM [7]

RORγt Reporter Gene

Assay
IC50: 6.1 nM [7]

IL-17A Secretion

(human PBMCs)
IC50: 102 nM [8]

XY018
RORγ Constitutive

Activity
EC50: 190 nM [9]

A direct comparison of the inhibitory effect on IL-17A mRNA expression in differentiating mouse

Th17 cells revealed the following rank order of potency: TAK-828F > VTP-23 (a derivative of

VTP-43742) > SR2211 > XY018.[10]

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these compounds,

the following diagrams are provided.
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Figure 1. RORγt signaling pathway and mechanism of inverse agonist action.
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Figure 2. Experimental workflow for evaluating RORγ inverse agonists.

Detailed Experimental Protocols
RORγt Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

Plasmids:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b11929159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An expression vector for the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-

binding domain (Gal4-RORγt-LBD).

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream

activation sequence (UAS-Luc).

A control plasmid, such as one expressing β-galactosidase, for normalization of

transfection efficiency.

Procedure:

HEK293T cells are co-transfected with the Gal4-RORγt-LBD, UAS-Luc, and control

plasmids.

After an incubation period to allow for plasmid expression, the cells are treated with

various concentrations of the test compounds (e.g., SR1555) or vehicle control (DMSO).

Following treatment, the cells are lysed, and luciferase activity is measured using a

luminometer.

β-galactosidase activity is also measured for normalization.

The IC50 value, representing the concentration at which the compound inhibits 50% of the

RORγt transcriptional activity, is calculated from the dose-response curve.

Th17 Cell Differentiation and IL-17 Quantification
This cell-based assay assesses the functional effect of RORγt inverse agonists on primary

immune cells.

Cell Source: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells

(PBMCs) or mouse splenocytes.

Differentiation Cocktail: A combination of cytokines is used to drive the differentiation of naive

T cells into Th17 cells. This typically includes:

Anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
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Transforming growth factor-beta (TGF-β).

Interleukin-6 (IL-6).

Interleukin-23 (IL-23) to stabilize the Th17 phenotype.

Anti-IFN-γ and anti-IL-4 antibodies to block differentiation into other T helper lineages.

Procedure:

Isolated naive CD4+ T cells are cultured in the presence of the Th17 differentiation

cocktail.

Test compounds at various concentrations are added to the culture medium at the

beginning of the differentiation process.

The cells are cultured for 3-5 days.

For IL-17 quantification:

ELISA: The cell culture supernatant is collected, and the concentration of secreted IL-

17A is measured using a standard enzyme-linked immunosorbent assay (ELISA) kit.

Intracellular Flow Cytometry: Cells are re-stimulated for a short period in the presence

of a protein transport inhibitor (e.g., Brefeldin A or Monensin). The cells are then fixed,

permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody. The

percentage of IL-17A-producing cells is determined by flow cytometry.

IC50 values for the inhibition of IL-17 production are determined from the dose-response

curves.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This biochemical assay measures the direct binding of compounds to the RORγt LBD and their

ability to disrupt the interaction with coactivator peptides.

Reagents:
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Recombinant GST-tagged RORγt-LBD.

A terbium-labeled anti-GST antibody (donor fluorophore).

A fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA-1) (acceptor

fluorophore).

Procedure:

The RORγt-LBD, terbium-labeled antibody, and fluorescein-labeled coactivator peptide are

incubated together in a microplate well. In the absence of an inhibitor, the coactivator

peptide binds to the RORγt-LBD, bringing the donor and acceptor fluorophores into close

proximity, resulting in a high TR-FRET signal.

Test compounds are added to the wells.

If a compound binds to the RORγt-LBD and acts as an inverse agonist, it will prevent the

recruitment of the coactivator peptide.

This disruption of the protein-protein interaction increases the distance between the donor

and acceptor fluorophores, leading to a decrease in the TR-FRET signal.

The Ki or IC50 for binding is calculated from the dose-response curve of the TR-FRET

signal.

Conclusion
SR1555 hydrochloride is a valuable tool for studying the role of RORγt in health and disease.

While it demonstrates efficacy as a RORγ inverse agonist, its potency in cellular assays for IL-

17 inhibition appears to be lower than some other compounds that have progressed further in

clinical development, such as VTP-43742 and TAK-828F. The choice of which RORγ inverse

agonist to use will depend on the specific requirements of the research, including the desired

potency, selectivity, and the experimental system being employed. The provided data and

protocols offer a foundation for making an informed decision and for designing experiments to

further investigate the therapeutic potential of targeting the RORγt-Th17-IL-17 axis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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